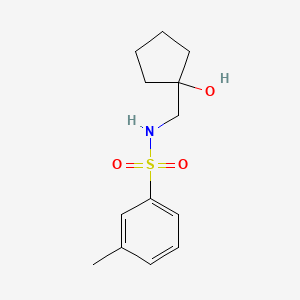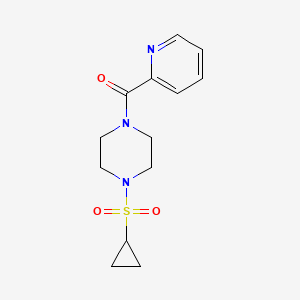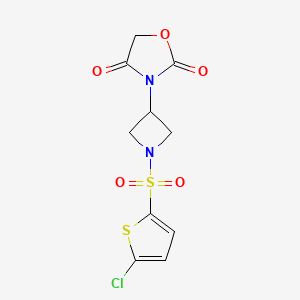
N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide” is a sulfonamide compound, which is characterized by the presence of a sulfonyl functional group attached to two other carbon atoms . Sulfonamides are a significant class of compounds in pharmaceutical chemistry, with many antibiotics falling under this category .
Molecular Structure Analysis
The molecule consists of a cyclopentyl ring, a benzene ring, and a sulfonamide group. The cyclopentyl ring is a type of cycloalkane, which is a hydrocarbon ring structure . The benzene ring is a six-carbon aromatic ring, and the sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions, or substitution reactions with amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Electronic Properties
Syntheses and Spectroscopic Investigation : A study focused on synthesizing sulfonamides derivatives and characterizing them using spectroscopic methods, including NMR and FT–IR, combined with density functional theory calculations. The research provided insights into the molecular and electronic structures, predicting stability and charge transfer within the molecules (Mahmood, Akram, & Lima, 2016).
Convenient Synthesis of Benzonitriles : Utilization of a sulfonamide derivative as a cyanation reagent for synthesizing benzonitriles, showcasing the compound's role in facilitating the formation of Grignard reagents and highlighting its effectiveness in synthesizing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Biomedical Applications
Anticancer and Antimicrobial Activities : Research on heterocyclic benzenesulfonamides derivatives demonstrated their potential in anticancer, antimicrobial, and anti-tuberculosis activities. The study emphasizes the structure-activity relationships and the biological efficacy of these compounds (Debbabi, Al‐Harbi, Al-Saidi, Aljuhani, Felaly, Abd El-Gilil, Bashandy, & Jannet, 2020).
Carbonic Anhydrase Inhibition and Antitumor Effects : Investigation into dibenzenesulfonamides' ability to induce apoptosis, autophagy pathways, and their inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest the compounds' utility in developing new anticancer strategies, particularly by targeting tumor-associated enzymes (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-4-6-12(9-11)18(16,17)14-10-13(15)7-2-3-8-13/h4-6,9,14-15H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRANZXNGYJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)

![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2712547.png)
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)
![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)

![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)
